o-Phenetidine Hydrochloride: Molecular Architecture, Synthesis, and Toxicological Profile
o-Phenetidine Hydrochloride: Molecular Architecture, Synthesis, and Toxicological Profile
Executive Summary
o-Phenetidine Hydrochloride (2-Ethoxyaniline Hydrochloride; CAS: 89808-01-5) represents a critical intermediate in the synthesis of azo dyes and historically significant pharmaceuticals (e.g., phenacetin derivatives).[1][2] While its structural isomer, p-phenetidine, is more widely documented in analgesic chemistry, the ortho isomer presents unique steric and electronic challenges due to the proximity of the ethoxy group to the amine center. This guide dissects the molecular structure, synthetic pathways, and the specific toxicological mechanisms—primarily methemoglobinemia—that researchers must mitigate during drug development.
Molecular Architecture & Physicochemical Properties[3]
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Ethoxybenzenamine hydrochloride |
| CAS Number | 89808-01-5 (Salt); 94-70-2 (Free Base) |
| Molecular Formula | C₈H₁₂ClNO (C₈H₁₁NO[1] · HCl) |
| Molecular Weight | 173.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, ethanol; slightly soluble in ether |
Structural Geometry & Electronic Environment
The core structure consists of a benzene ring substituted at the 1-position with an ammonium group (-NH₃⁺) and at the 2-position (ortho) with an ethoxy group (-OCH₂CH₃).
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Ortho-Effect & Steric Hindrance: Unlike the para isomer, the ortho placement creates significant steric interaction between the ethyl tail of the ethoxy group and the ammonium head. This restricts rotation around the C(aryl)-N bond, potentially locking the molecule into a specific conformer in the solid state.
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Electronic Induction: The ethoxy group is an electron-donating group (EDG) via resonance but has an inductive withdrawing effect on the sigma framework. In the hydrochloride salt, the protonation of the amine essentially shuts down the nitrogen's ability to donate electrons into the ring, making the ammonium group a strong electron-withdrawing group (EWG) inductively.
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Ionic Lattice: In the crystalline form, the structure is stabilized by a network of hydrogen bonds between the chloride counterions (Cl⁻) and the three acidic protons on the ammonium nitrogen (N-H···Cl⁻).
Spectroscopic Fingerprint
Researchers identifying this compound should look for the following diagnostic signals:
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¹H NMR (DMSO-d₆):
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δ 9.5-10.0 ppm: Broad singlet (3H, -NH₃⁺). Disappears on D₂O shake.
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δ 6.8-7.3 ppm: Multiplet (4H, Aromatic). The ortho-substitution pattern breaks the symmetry seen in p-phenetidine.
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δ 4.0-4.1 ppm: Quartet (2H, -OCH₂-).
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δ 1.3-1.4 ppm: Triplet (3H, -CH₃).
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IR Spectroscopy (KBr):
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~2800-3000 cm⁻¹: Broad, strong absorption characteristic of the N-H stretch in primary amine salts (ammonium band).
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~1240 cm⁻¹: Strong C-O-C asymmetric stretch (aryl alkyl ether).
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Synthetic Pathways & Purification
The synthesis of high-purity o-phenetidine hydrochloride typically proceeds via the reduction of o-nitrophenetole followed by hydrochlorination.
Synthesis Workflow
The following diagram illustrates the industrial preparation route, highlighting the critical reduction step which must be controlled to prevent over-reduction or side-product formation (e.g., azo compounds).
Figure 1: Synthetic pathway from o-nitrophenol to o-phenetidine hydrochloride.[3][4]
Protocol: Hydrochlorination of Free Base
To ensure stoichiometry and prevent the inclusion of excess acid (which destabilizes the crystal lattice), the following anhydrous protocol is recommended:
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Dissolution: Dissolve 10 mmol of distilled o-phenetidine (free base) in 20 mL of anhydrous diethyl ether.
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Precipitation: Slowly bubble dry HCl gas through the solution at 0°C, or add 1.1 equivalents of HCl in dioxane dropwise.
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Isolation: The hydrochloride salt will precipitate immediately as a white solid.
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Purification: Filter under argon (to prevent oxidation) and wash with cold ether. Recrystallize from ethanol/ether to remove trace oxidation products (which appear pink/purple).
Toxicology & Drug Development Implications
The primary safety concern with phenetidine derivatives is methemoglobinemia and potential carcinogenicity. Understanding the metabolic activation is non-negotiable for safety assessment.
Mechanism of Toxicity: N-Hydroxylation
Unlike the parent drug phenacetin, which is metabolized to paracetamol (safe), phenetidines can undergo N-hydroxylation. This metabolite enters a redox cycle with hemoglobin, oxidizing Ferrous iron (Fe²⁺) to Ferric iron (Fe³⁺), rendering the hemoglobin incapable of transporting oxygen.[5]
Figure 2: Metabolic activation pathway leading to Methemoglobinemia.
Safety Handling Protocols
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Containment: Handle only in a fume hood. The salt is less volatile than the free base but forms dust easily.
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PPE: Nitrile gloves are required; the compound can be absorbed through the skin.
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Storage: Store under inert gas (Nitrogen/Argon). The compound is light-sensitive and hygroscopic. Oxidation leads to the formation of toxic quinone-imines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12526745, o-Phenetidine Hydrochloride. Retrieved from [Link]
- Kiese, M. (1974).Methemoglobinemia: A Comprehensive Treatise. Cleveland: CRC Press. (Foundational text on Arylamine toxicity mechanisms).
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U.S. National Toxicology Program. Testing Status of Phenetidines. Retrieved from [Link]
Sources
- 1. CAS 89808-01-5: Phenetidinehydrochloride; 98% | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. o-Phenetidine(94-70-2) 1H NMR [m.chemicalbook.com]
- 4. CN101307003B - Process for preparing phenetidine and amino phenol by using mixture of nitrophenetol and nitrophenol as raw materials - Google Patents [patents.google.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
